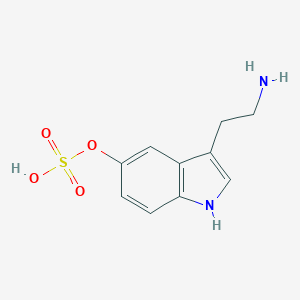
Cyanate de phényle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenylcyanate involves multiple steps, starting with the methylation of phenylthiourea followed by a basic work-up, leading to the formation of phenylcyanamide (Hpca). This process has been elaborated upon, revealing the synthesis of both monomeric and trimeric phenylcyanamides, with the trimer representing triphenylisomelamine. These findings highlight the intricate synthetic pathways involved in producing phenylcyanate and its derivatives (Brand et al., 2008).
Molecular Structure Analysis
Structural analysis through X-ray diffraction techniques has provided detailed insights into the molecular configuration of phenylcyanate compounds. The structural studies have shown distinct layers of monomeric and trimeric Hpca interconnected by weak hydrogen bonds, offering a deeper understanding of the molecular architecture of phenylcyanate derivatives (Brand et al., 2008).
Chemical Reactions and Properties
Phenylcyanate exhibits a variety of chemical reactions, including the ability to form adducts with glutathione in vitro. These reactions highlight phenylcyanate's reactivity towards different nucleophiles, suggesting potential interactions with biomolecules. The formation of glutathione adducts indicates the compound's reactivity and potential for further chemical transformations (Johansson Mali'n et al., 2014).
Physical Properties Analysis
The physical properties of phenylcyanate and its derivatives have been explored through various studies. For instance, the thermal behavior and structural properties of phenylcyanate compounds have been examined, providing insights into their stability and reaction dynamics under different conditions (Brand et al., 2008).
Chemical Properties Analysis
The chemical properties of phenylcyanate, such as its reactivity and interaction with other compounds, have been extensively studied. Research has demonstrated the compound's ability to undergo carbonylation processes to synthesize carbonyl-containing N-heterocycles, showcasing the versatility of phenylcyanate in chemical synthesis (Govindan et al., 2022).
Applications De Recherche Scientifique
Préparation des composites
Le cyanate de phényle est utilisé comme liant pour la préparation des composites . Présentant une aptitude au traitement des liants époxydes, ils révèlent une température de fonctionnement plus élevée (250–300°C, dans certains cas jusqu'à 400°C), une faible absorption d'humidité et une permittivité diélectrique relative .
Développement de matériaux polymères à haute température
Le this compound a été utilisé dans le développement de matériaux polymères à haute température . Les principales orientations de la synthèse de nouveaux cyanates sont déterminées par le désir d'améliorer les propriétés des polymères sur leur base .
Amélioration des propriétés des polymères
Le this compound est utilisé pour améliorer les propriétés des polymères, notamment l'augmentation de la température de transition vitreuse, la réduction de l'inflammabilité, l'amélioration de la résistance aux chocs, la diminution de la permittivité diélectrique, la diminution de l'absorption d'humidité, l'amélioration de la résistance à l'oxydation thermique, l'amélioration de la capacité de traitement et l'évitement de l'utilisation des stocks pétroliers .
Synthèse de nouveaux monomères
Le this compound est utilisé dans la synthèse de nouveaux monomères des liants à base d'ester cyanate . Les fragments d'ester cyanate sont les groupes fonctionnels des molécules considérées, permettant les réactions de polymérisation (cyclotrimérisation) .
Applications aérospatiales et de défense
L'ester cyanate, une matrice thermodurcissable couramment utilisée pour les applications à haute température, est utilisée dans les applications aérospatiales et de défense . Il présente une température de transition vitreuse élevée (>200 °C), une faible absorption d'humidité, un faible coefficient .
Conception de matériaux pour les véhicules spatiaux
Le this compound est utilisé dans la conception systématique de systèmes composites pour les véhicules spatiaux <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 102
Safety and Hazards
Mécanisme D'action
Target of Action
Phenyl cyanate, also known as Phenylcyanate, is a cyanate-containing compound Cyanate, a related compound, is known to act as an irreversible enzyme inhibitor, preventing cytochrome c oxidase from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .
Mode of Action
Cyanate ester fragments, which are functional groups of molecules like phenyl cyanate, afford the polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents .
Biochemical Pathways
Cyanate, a related compound, is known to be actively cycled in soil and can serve as a nitrogen and/or carbon source for different microorganisms . It’s also involved in central nitrogen cycling processes, namely in nitrification and anaerobic ammonium oxidation .
Pharmacokinetics
% in dichloromethane and a density of 1.27 g/mL at 20 °C .
Result of Action
Cyanate, a related compound, is known to be harmful because isocyanic acid (hcno), the active form of cyanate, reacts with amino and carboxyl groups, consequently carbamoylating amino acids, proteins, and other molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phenyl cyanate. For instance, cyanate, a related compound, is actively turned over in soils and represents a small but continuous nitrogen/energy source for soil microbes . The extent of cyanate availability and utilization in terrestrial ecosystems and its role in biogeochemical cycles is still being studied .
Propriétés
IUPAC Name |
phenyl cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-6-9-7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHFDTWZHFRTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149954 | |
| Record name | Phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1122-85-6 | |
| Record name | Phenyl cyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl cyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl cyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL CYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DU54RB472 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phenylcyanate compounds are primarily recognized for their role as monomers in the synthesis of polycyanurates, a class of high-performance polymers. [] These polymers exhibit excellent thermochemical stability, making them suitable for applications demanding high heat resistance, such as aerospace components and electronics. []
A: The curing of phenylcyanates involves a cyclotrimerization reaction, where three phenylcyanate groups react to form a stable triazine ring, which is the repeating unit of the polycyanurate network. [, ] This reaction can be catalyzed by various species, including amines. []
A: The structure of the phenylcyanate monomer significantly influences the final properties of the polycyanurate network. For instance, bulky substituents on the phenyl ring can enhance segmental flexibility, impacting the glass transition temperature (Tg) of the polymer. [] The study by [] demonstrated this effect by synthesizing networks from monomers with varying aromatic content and cross-link densities, leading to a range of Tg values.
A: Yes, phenylcyanates can react with various nucleophiles. One example is the reaction with amines, which plays a crucial role in the curing process of polycyanurates. [] This reaction can lead to a complex mixture of products, including triazine rings, isoureas, guanidines, and cyanamides, depending on the reaction conditions and the specific amine used. []
A: Yes, p-nitrophenylcyanate has been explored as an efficient and less hazardous substitute for cyanogen bromide in activating Sepharose for protein immobilization. [] This method offers the advantage of milder reaction conditions, making it attractive for bioconjugation applications.
A: Theoretical studies utilizing quantum chemical methods like CNDO/2 have been employed to investigate the cycloaddition reactions of phenylcyanates. [] These calculations help elucidate reaction pathways, activation energies, and electronic factors influencing the reactivity of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


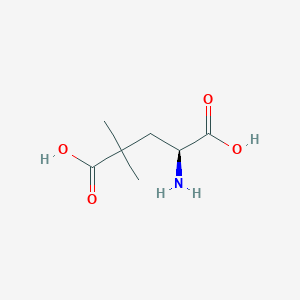
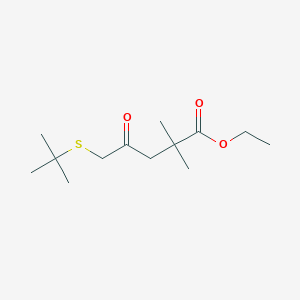
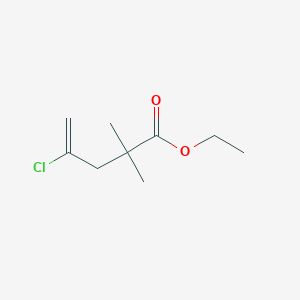
![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)

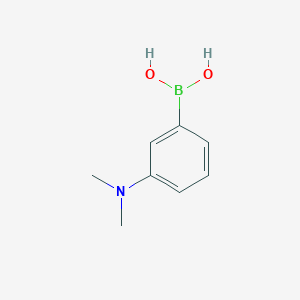


![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

